2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H23N7O3S2 and its molecular weight is 497.59. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds related to "2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide" have been evaluated for their antimicrobial properties. For instance, benzimidazoles incorporating biologically active heterocycles, such as thiadiazole, have shown potent inhibitory activity against various bacteria without antifungal inhibition, highlighting their potential as antibacterial agents. The docking studies further supported their activity by evaluating their interaction with bacterial proteins like DNA gyrase subunit B and penicillin-binding protein 1a, known targets for antibiotics (Abdel-Motaal, M., Almohawes, K., & Tantawy, M., 2020).
Antitumor Applications
Novel compounds within this chemical family have been synthesized and evaluated for antitumor activities. Notably, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides demonstrated significant in vitro anticancer activity against human cancer cell lines, including cervical and breast carcinoma. These findings were further substantiated by molecular docking studies against the quinone reductase-2 protein, providing insights into the mechanism of action and structure-activity relationships (Boddu, L., Pagudala, A. K., Gandamalla, D., Balabadra, S., Manga, V., Yellu, N. R., & Subhashini, N., 2018).
Enzyme Inhibition Applications
Research into benzothiazole and thiadiazole compounds has demonstrated their potential as enzyme inhibitors, particularly against acetylcholinesterase (AChE). These compounds' ability to inhibit AChE, a key enzyme in neurodegenerative diseases, positions them as candidates for further exploration in treating conditions like Alzheimer's disease. The inhibitory effects were compared with Donepezil, a standard treatment, showing promising results and indicating a new direction for therapeutic interventions (Mohsen, U., Kaplancıklı, Z., Özkay, Y., & Yurttaş, L., 2014).
properties
IUPAC Name |
2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S2/c30-19(23-12-16-4-3-11-32-16)14-33-22-26-25-21(34-22)28-9-7-27(8-10-28)20(31)13-29-15-24-17-5-1-2-6-18(17)29/h1-6,11,15H,7-10,12-14H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOHUOLNUOZHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide |
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